

molecular weight and formula of 2-Ethynyl-2methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Ethynyl-2-methyl-1,3-dioxolane

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In-Depth Technical Guide: 2-Ethynyl-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a versatile organic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a protected ketone in the form of a dioxolane ring and a reactive ethynyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and methods for its analysis.

Core Molecular Data

The fundamental properties of **2-Ethynyl-2-methyl-1,3-dioxolane** are summarized in the table below, providing a quick reference for researchers.



Property	Value
Molecular Formula	C ₆ H ₈ O ₂
Molecular Weight	112.13 g/mol
CAS Number	15441-75-5

Synthesis Protocol

The synthesis of **2-Ethynyl-2-methyl-1,3-dioxolane** is typically achieved through the protection of a suitable keto-alkyne. A general and effective method involves the acid-catalyzed reaction of 3-butyn-2-one with ethylene glycol.

Materials:

- 3-Butyn-2-one
- · Ethylene glycol
- p-Toluenesulfonic acid (catalyst)
- Toluene
- Saturated aqueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Dean-Stark apparatus
- Standard laboratory glassware
- Rotary evaporator

Experimental Procedure:

Reaction Setup: A solution of 3-butyn-2-one and a slight excess of ethylene glycol in toluene
is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser.



- Catalysis: A catalytic amount of p-toluenesulfonic acid is added to the solution.
- Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 2-Ethynyl-2-methyl-1,3-dioxolane.

Analytical Methods

The purity and identity of synthesized **2-Ethynyl-2-methyl-1,3-dioxolane** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC separates the components of the sample, and MS provides information about the molecular weight and fragmentation pattern, allowing for structural elucidation and purity assessment.
- Typical Conditions: A non-polar capillary column is often used for separation, with a temperature program optimized to resolve the product from any starting materials or byproducts. The mass spectrometer is operated in electron ionization (EI) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the methyl, dioxolane, and ethynyl protons with characteristic chemical shifts and coupling patterns.



• 13C NMR: Shows the number of unique carbon atoms, confirming the presence of the quaternary carbons of the dioxolane ring, the methyl carbon, and the two sp-hybridized carbons of the alkyne.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of **2-Ethynyl-2-methyl-1,3-dioxolane**.



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Caption: Synthetic workflow for **2-Ethynyl-2-methyl-1,3-dioxolane**.

This guide provides essential information for the synthesis and analysis of **2-Ethynyl-2-methyl-1,3-dioxolane**, a key intermediate for the development of novel therapeutics and complex organic molecules. The provided protocols and data are intended to support researchers in their scientific endeavors.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com